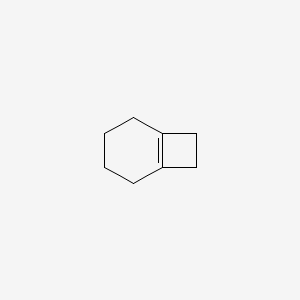
Bicyclo(4.2.0)oct-1(6)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(4.2.0)oct-1(6)-ene is a bicyclic hydrocarbon with a unique structure that features two fused rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The structure of this compound consists of a six-membered ring fused to a four-membered ring, creating significant ring strain and making it a valuable compound for studying reaction mechanisms and synthetic methodologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bicyclo(4.2.0)oct-1(6)-ene can be achieved through various synthetic routes. One common method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between different coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the principles of tandem catalysis and efficient synthetic procedures are employed to produce this compound on a larger scale when needed .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo(4.2.0)oct-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the bicyclic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
Bicyclo(4.2.0)oct-1(6)-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo(4.2.0)oct-1(6)-ene involves its interaction with various molecular targets and pathways. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in synthetic chemistry or biological systems .
Comparación Con Compuestos Similares
Bicyclo(4.2.0)octa-1,5,7-triene: Another bicyclic compound with a similar structure but different reactivity due to the presence of additional double bonds.
Di(bicyclo(4.2.0)octa-1(6),2,4-trien-3-yl)dimethylsilane: A derivative used in polymer coating production with good dielectric properties.
Uniqueness: Bicyclo(4.2.0)oct-1(6)-ene is unique due to its specific ring strain and reactivity, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
10563-11-8 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]oct-1(6)-ene |
InChI |
InChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h1-6H2 |
Clave InChI |
RIWYQZIUWADFNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
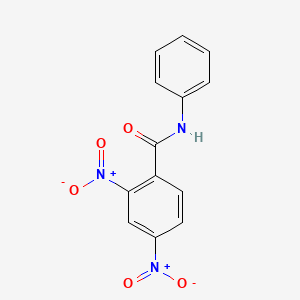
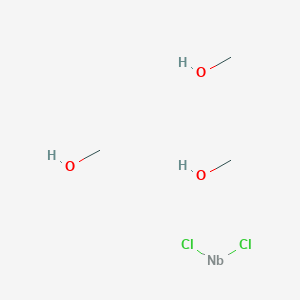
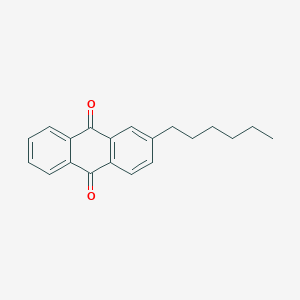
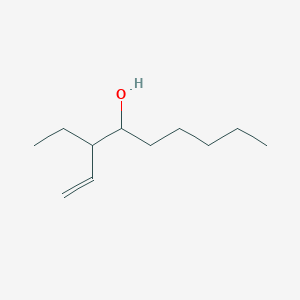


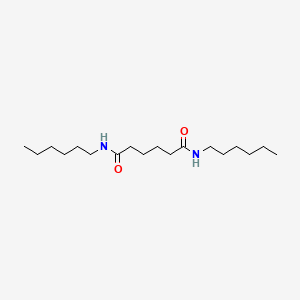



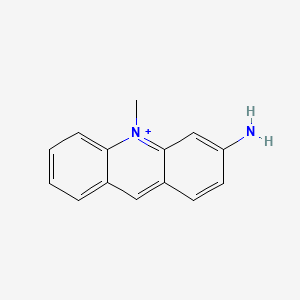
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
